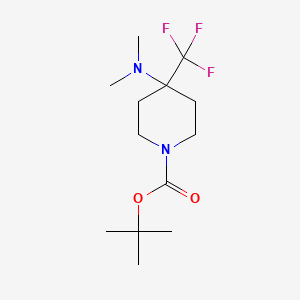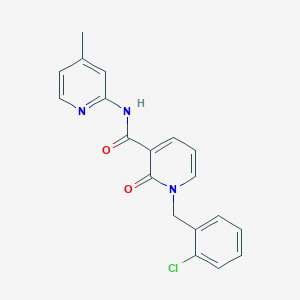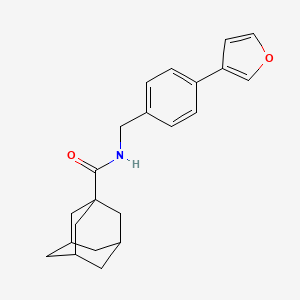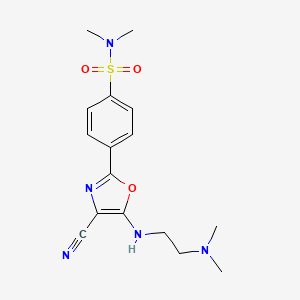
N-(4-(4-methylpiperazin-1-yl)phenyl)-3-(1H-tetrazol-1-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(4-methylpiperazin-1-yl)phenyl)-3-(1H-tetrazol-1-yl)benzamide, also known as MP-TBZ-1, is a small molecule compound that has gained attention in recent years due to its potential applications in scientific research.
作用機序
The mechanism of action of N-(4-(4-methylpiperazin-1-yl)phenyl)-3-(1H-tetrazol-1-yl)benzamide involves the inhibition of specific proteins or enzymes involved in various cellular processes. In neuroscience, N-(4-(4-methylpiperazin-1-yl)phenyl)-3-(1H-tetrazol-1-yl)benzamide inhibits the dopamine transporter, which regulates the levels of dopamine in the brain. In cancer research, N-(4-(4-methylpiperazin-1-yl)phenyl)-3-(1H-tetrazol-1-yl)benzamide inhibits the activity of specific proteins involved in cell proliferation, such as cyclin-dependent kinases. In drug discovery, N-(4-(4-methylpiperazin-1-yl)phenyl)-3-(1H-tetrazol-1-yl)benzamide can be modified to target specific proteins or enzymes involved in various diseases.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(4-(4-methylpiperazin-1-yl)phenyl)-3-(1H-tetrazol-1-yl)benzamide depend on its specific target and the concentration used. In neuroscience, N-(4-(4-methylpiperazin-1-yl)phenyl)-3-(1H-tetrazol-1-yl)benzamide can increase the levels of dopamine in the brain, leading to increased activity in the reward pathways. In cancer research, N-(4-(4-methylpiperazin-1-yl)phenyl)-3-(1H-tetrazol-1-yl)benzamide can inhibit the growth of cancer cells and induce cell death. In drug discovery, N-(4-(4-methylpiperazin-1-yl)phenyl)-3-(1H-tetrazol-1-yl)benzamide can be modified to target specific proteins or enzymes involved in various diseases, leading to potential therapeutic benefits.
実験室実験の利点と制限
The advantages of using N-(4-(4-methylpiperazin-1-yl)phenyl)-3-(1H-tetrazol-1-yl)benzamide in lab experiments include its high potency and selectivity for specific targets, as well as its ability to be modified for use in various applications. However, the limitations of using N-(4-(4-methylpiperazin-1-yl)phenyl)-3-(1H-tetrazol-1-yl)benzamide include its potential toxicity and the need for further research to fully understand its effects on biological systems.
将来の方向性
For the use of N-(4-(4-methylpiperazin-1-yl)phenyl)-3-(1H-tetrazol-1-yl)benzamide in scientific research include further exploration of its potential therapeutic applications, such as in the treatment of Parkinson's disease and cancer. Additionally, modifications of N-(4-(4-methylpiperazin-1-yl)phenyl)-3-(1H-tetrazol-1-yl)benzamide to target specific proteins or enzymes involved in various diseases could lead to the development of new drugs with improved efficacy and reduced side effects.
合成法
The synthesis of N-(4-(4-methylpiperazin-1-yl)phenyl)-3-(1H-tetrazol-1-yl)benzamide involves a multi-step process that includes the reaction of 4-methylpiperazine, 4-bromoaniline, and 1H-tetrazole-1-carboxamidine, followed by the addition of 3-bromo-4'-nitrobenzophenone. The final product is obtained by reducing the nitro group to an amine using palladium on carbon and hydrogen gas.
科学的研究の応用
N-(4-(4-methylpiperazin-1-yl)phenyl)-3-(1H-tetrazol-1-yl)benzamide has shown potential as a tool for scientific research in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, N-(4-(4-methylpiperazin-1-yl)phenyl)-3-(1H-tetrazol-1-yl)benzamide has been used to study the role of the dopamine transporter in the brain and its potential as a target for therapeutic interventions. In cancer research, N-(4-(4-methylpiperazin-1-yl)phenyl)-3-(1H-tetrazol-1-yl)benzamide has been shown to inhibit the growth of cancer cells by targeting specific proteins involved in cell proliferation. In drug discovery, N-(4-(4-methylpiperazin-1-yl)phenyl)-3-(1H-tetrazol-1-yl)benzamide has been used as a lead compound for the development of new drugs targeting various diseases.
特性
IUPAC Name |
N-[4-(4-methylpiperazin-1-yl)phenyl]-3-(tetrazol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N7O/c1-24-9-11-25(12-10-24)17-7-5-16(6-8-17)21-19(27)15-3-2-4-18(13-15)26-14-20-22-23-26/h2-8,13-14H,9-12H2,1H3,(H,21,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFPWWQVRJALNDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)N4C=NN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(2-chlorophenyl)methyl]-7-(4-methylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2947223.png)
![4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2947227.png)



![N-(benzo[d]thiazol-2-yl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2947233.png)
![N-(6-bromobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2947234.png)
![3-Chloro-2-methyl-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzenesulfonamide](/img/structure/B2947236.png)
![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2947237.png)

![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)pentan-1-one](/img/structure/B2947240.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)butyramide](/img/structure/B2947244.png)